Cas no 795-13-1 (Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-)

Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]- structure
795-13-1 structure
Product Name:Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-
CAS No:795-13-1
MF:C13H14N4O3S
MW:306.340260982513
CID:575481
PubChem ID:617853
Update Time:2025-04-19

Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-
    • 4'-[(2,6-Dimethyl-4-pyrimidinyl)sulfamoyl]formanilide
    • FAK III
    • Formylsulfamethine
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-formamidobenzenesulfonamide
    • N-[4-[[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]formamide
    • N2-Formylsulfisomidine
    • Wometin
    • AKOS002788919
    • SCHEMBL290584
    • Formamide, N-(4-(((2,6-dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)-
    • N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)formamide
    • Q27237342
    • 0YCK79954S
    • CHEBI:135301
    • 795-13-1
    • N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]formamide
    • formylsulfamethin
    • DTXSID001164304
    • NS00011887
    • UNII-0YCK79954S
    • N4-Formylsulfamethine
    • N2-Formylsulfisomidine [MI]
    • N-(2,6-Dimethyl-4-pyrimidinyl)-4-(formylamino)benzenesulfonamide #
    • LACNPVKUGFOYFW-UHFFFAOYSA-N
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-formylaminobenzenesulfonamide
    • Inchi: 1S/C13H14N4O3S/c1-9-7-13(16-10(2)15-9)17-21(19,20)12-5-3-11(4-6-12)14-8-18/h3-8H,1-2H3,(H,14,18)(H,15,16,17)
    • InChI Key: LACNPVKUGFOYFW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC=O)(NC1C=C(C)N=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 306.07882
  • Monoisotopic Mass: 306.07866149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 101.05
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